molecular formula C12H14N2 B185751 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline CAS No. 2405-01-8

2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Cat. No. B185751
CAS RN: 2405-01-8
M. Wt: 186.25 g/mol
InChI Key: ZCCGWYQXOIOJRO-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline is a chemical compound that is part of the class of organic compounds known as phenylpyrroles . It is a novel inhibitor of GATA family proteins, targeting the DNA-binding activity of GATA3 and other members of the GATA family .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized by filtering, washing thoroughly with cold water, drying, and recrystallizing from ethanol .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring attached to an aniline group. The pyrrole ring is substituted with two methyl groups .

Scientific Research Applications

Chemical Fixation of CO2

The chemical fixation of carbon dioxide (CO2) with aniline derivatives, including 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, represents a novel approach to synthesizing functionalized azole compounds. This methodology allows for the utilization of CO2 as a C1 feedstock in organic synthesis, providing access to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource. Specifically, cyclization of aniline derivatives with CO2 to form corresponding functionalized azoles demonstrates an attractive and straightforward protocol. This process is significant for the synthesis of important natural and biologically active azole derivatives, showcasing a valuable synthetic strategy in medicinal chemistry and environmental sustainability efforts (Vessally et al., 2017).

Bioactive Pyrrole-based Compounds

Pyrrole derivatives, such as this compound, are pivotal in the development of bioactive compounds with diverse pharmacological targets. Pyrrole is recognized for its versatility in medicinal chemistry, serving as a core structure for the design and development of new therapeutic agents. The bioactivity of pyrrole derivatives spans various therapeutic areas, confirmed by the high number of pyrrole-based drugs reaching the market. This review categorizes pyrrole derivatives based on their pharmacological targets, aiding medicinal chemists in the design and development of novel bioactive compounds for different diseases. It presents an extensive meaningful structure-activity relationship (SAR) for reported structures, highlighting the importance of pyrrole in the pharmaceutical industry (Moghadam et al., 2022).

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCGWYQXOIOJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353259
Record name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2405-01-8
Record name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2405-01-8
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